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Compound of Interest

Compound Name: alpha-(4-Biphenylyl)benzylamine

Cat. No.: B2638848

Spectroscopic Data Cross-Validation: o-(4-
Biphenylyl)benzylamine

This guide provides a comparative analysis of the spectroscopic data for a-(4-
Biphenylyl)benzylamine against its simpler analog, Benzylamine. This cross-validation is
intended for researchers, scientists, and drug development professionals to facilitate the
characterization and identification of this compound. The inclusion of Benzylamine allows for a
clear understanding of the spectroscopic impact of the biphenyl moiety.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for a-(4-
Biphenylyl)benzylamine and Benzylamine.

Table 1: 13C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm

Data not available in the searched literature.
The PubChem entry for this compound (CID
598124) indicates the availability of a 3C NMR

spectrum on SpectraBase.[1]

o-(4-Biphenylyl)benzylamine

Aromatic C: ~127-140 ppm, CHz: ~46 ppm
Benzylamine (Data sourced from various databases and

literature)

Table 2: Infrared (IR) Spectroscopy Data

Compound Wavenumber (cm~?) Assignment

Data not available in the

searched literature. The

PubChem entry for this N-H stretch, C-H aromatic
0-(4-Biphenylyl)benzylamine compound (CID 598124) stretch, C=C aromatic stretch,
indicates the availability of a C-N stretch

vapor phase IR spectrum on

SpectraBase.[1]

N-H stretching (asymmetric

Benzylamine 3372, 3303 and symmetrio)[2]
~3000-3100 C-H aromatic stretching

~1600, 1495, 1450 C=C aromatic ring stretching

~1020-1250 C-N stretching

Table 3: Mass Spectrometry (MS) Data
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Compound m/z Assignment
0-(4-Biphenylyl)benzylamine 259 Molecular lon [M]*
169 [M - CeHsCHNH2]*

(Biphenylmethyl cation)
167 [C13Ho]* (Fluorenyl cation)
Benzylamine 107 Molecular lon [M]*
106 [M-H]*
91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved
in a deuterated solvent (e.g., CDCIs). The 13C NMR spectrum is acquired on a spectrometer,
typically operating at a frequency of 75 or 125 MHz for 13C nuclei. Broadband proton
decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single
peak for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: For solid samples, the thin-film method is
commonly used. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a
drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate,
leaving a thin film of the compound on the plate. The plate is then placed in the sample holder
of an FT-IR spectrometer, and the spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the analyte in a volatile
organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of the sample
Is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas
through a capillary column, where separation of components occurs. The separated
components then enter the mass spectrometer, where they are ionized (typically by electron
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impact) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a
mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. alpha-(4-Biphenylyl)benzylamine | C19H17N | CID 598124 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b2638848?utm_src=pdf-body-img
https://www.benchchem.com/product/b2638848?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/598124
https://pubchem.ncbi.nlm.nih.gov/compound/598124
https://www.researchgate.net/figure/A-IR-spectra-of-pure-benzylamine-2a-black-pure-tetrabutylphosphonium-bromide-3b_fig1_8553362
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2638848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [cross-validation of spectroscopic data for alpha-(4-
Biphenylyl)benzylamine with literature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2638848#cross-validation-of-spectroscopic-data-for-
alpha-4-biphenylyl-benzylamine-with-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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